molecular formula C10H6ClF2NO2S2 B14924182 N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide

N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B14924182
M. Wt: 309.7 g/mol
InChI Key: OUDHEIHPCJGVIB-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a thiophene ring, which is further substituted with chloro and fluoro groups on the phenyl ring. These substitutions contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of thionyl chloride (SOCl₂) as a catalyst can facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent reaction controls are crucial to minimize impurities and ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and yield .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment. The specific molecular targets and pathways involved depend on the application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide stands out due to its unique combination of chloro and fluoro substitutions on the phenyl ring, coupled with the sulfonamide group on the thiophene ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H6ClF2NO2S2

Molecular Weight

309.7 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H6ClF2NO2S2/c11-7-5-6(1-2-8(7)12)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H

InChI Key

OUDHEIHPCJGVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)F)Cl)F

Origin of Product

United States

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